Ac-YEVD-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

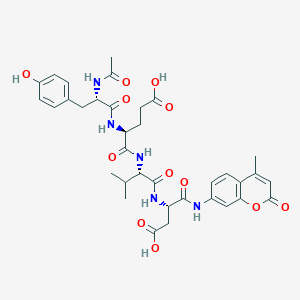

Molecular Formula |

C35H41N5O12 |

|---|---|

Molecular Weight |

723.7 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C35H41N5O12/c1-17(2)31(35(51)39-26(16-29(45)46)33(49)37-21-7-10-23-18(3)13-30(47)52-27(23)15-21)40-32(48)24(11-12-28(43)44)38-34(50)25(36-19(4)41)14-20-5-8-22(42)9-6-20/h5-10,13,15,17,24-26,31,42H,11-12,14,16H2,1-4H3,(H,36,41)(H,37,49)(H,38,50)(H,39,51)(H,40,48)(H,43,44)(H,45,46)/t24-,25-,26-,31-/m0/s1 |

InChI Key |

GQCNHDNGOLXFDI-VIYORZMQSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)C |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism and Application of Ac-YEVD-AMC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorogenic substrate Ac-YEVD-AMC, its mechanism of action as a tool for measuring caspase-1 activity, and its application in studying inflammatory signaling pathways. We will delve into the biochemical principles underlying its function, the intricacies of the caspase-1 activation cascade via the inflammasome, detailed experimental protocols for its use, and a summary of its key characteristics.

Core Mechanism of this compound

This compound is a synthetic peptide composed of four amino acids—Alanine, Tyrosine, Valine, and Aspartic Acid—conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The N-terminus of the peptide is acetylated (Ac) to enhance its stability and prevent unwanted degradation by aminopeptidases.

The fundamental principle behind this compound lies in its role as a specific substrate for caspase-1 , a key enzyme in the inflammatory response. In its intact form, the this compound molecule exhibits minimal fluorescence due to the quenching effect of the peptide on the AMC fluorophore.

The mechanism of detection is a straightforward enzymatic reaction:

-

Recognition and Binding: Activated caspase-1 recognizes the specific YEVD amino acid sequence of the substrate.

-

Proteolytic Cleavage: Caspase-1, a cysteine-aspartic protease, cleaves the peptide bond between the aspartic acid (D) residue and the AMC molecule.

-

Fluorescence Emission: The cleavage event liberates the free AMC fluorophore. Unquenched AMC emits a strong fluorescent signal when excited by light at the appropriate wavelength.

This direct proportionality between the amount of cleaved AMC and the level of active caspase-1 allows for the sensitive and quantitative measurement of enzyme activity.

The Inflammasome: The Signaling Pathway to Caspase-1 Activation

Unlike the apoptotic caspases (e.g., caspase-3), caspase-1 is primarily involved in innate immunity and inflammation. Its activation is tightly regulated by large, multiprotein complexes called inflammasomes . The most well-characterized of these is the NLRP3 inflammasome, whose activation is a two-step process:

Step 1: Priming

-

Stimuli: Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from bacteria, or danger-associated molecular patterns (DAMPs) released from damaged cells.

-

Receptor Activation: These stimuli bind to pattern recognition receptors (PRRs) on the cell surface, most notably Toll-like receptors (TLRs).

-

Signal Transduction: TLR activation initiates a signaling cascade that leads to the activation of the transcription factor NF-κB .

-

Gene Expression: NF-κB translocates to the nucleus and upregulates the expression of key inflammatory genes, including the inactive precursors of NLRP3, pro-interleukin-1β (pro-IL-1β), and pro-interleukin-18 (pro-IL-18).

Step 2: Activation

-

Stimuli: A diverse range of secondary stimuli, including ATP, crystalline uric acid, and certain bacterial toxins.

-

Inflammasome Assembly: These stimuli trigger the oligomerization of the NLRP3 protein, which then recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).

-

Pro-caspase-1 Recruitment: ASC, in turn, recruits pro-caspase-1 molecules, bringing them into close proximity.

-

Autocatalytic Cleavage: This proximity facilitates the autocatalytic cleavage and activation of pro-caspase-1 into its active form, caspase-1.

-

Cytokine Maturation and Secretion: Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms (IL-1β and IL-18), which are subsequently secreted from the cell to orchestrate an inflammatory response.

Below is a graphical representation of the NLRP3 inflammasome activation pathway.

Caption: The NLRP3 Inflammasome Activation Pathway.

Quantitative Data for this compound

For the purpose of comparison and as a general reference for AMC-based caspase substrates, the kinetic parameters for the widely studied caspase-3 substrate, Ac-DEVD-AMC , are provided below. It is crucial to note that these values are for a different peptide sequence and a different caspase, and therefore do not reflect the specific kinetics of this compound with caspase-1.

| Substrate | Target Caspase | K* (µM) | kcat (s-1) | kcat/K* (M-1s-1) |

| Ac-DEVD-AMC | Caspase-3 | ~10-20 | Not Widely Reported | Not Widely Reported |

| This compound | Caspase-1 | Not Widely Reported | Not Widely Reported | Not Widely Reported |

Optical Properties of Liberated AMC

| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| AMC | ~340-380 | ~440-460 |

Experimental Protocols

The following is a generalized protocol for a fluorometric caspase-1 activity assay in cell lysates using an AMC-based substrate like this compound. Optimization may be required depending on the cell type and experimental conditions.

Materials:

-

Cells of interest (treated and untreated controls)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose)

-

This compound substrate (stock solution in DMSO, e.g., 10 mM)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10% glycerol, 2 mM DTT)

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Treat cells with appropriate stimuli to induce inflammasome activation. Include untreated and vehicle-treated controls.

-

-

Cell Lysis:

-

Carefully remove the culture medium.

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold Cell Lysis Buffer to each well (e.g., 50-100 µL).

-

Incubate on ice for 10-15 minutes with gentle agitation.

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (cytosolic extract) to a new set of pre-chilled tubes.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay). This is crucial for normalizing caspase activity.

-

-

Caspase-1 Activity Assay:

-

In a 96-well black microplate, add a consistent amount of protein from each cell lysate (e.g., 20-50 µg) to each well.

-

Adjust the volume of each well to be equal with Assay Buffer.

-

Prepare a reaction master mix by diluting the this compound stock solution in Assay Buffer to the desired final concentration (typically 20-50 µM).

-

Initiate the reaction by adding the this compound-containing master mix to each well.

-

Incubate the plate at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours) or as an endpoint reading after a fixed time (e.g., 60 minutes).

-

Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

The rate of increase in fluorescence is proportional to the caspase-1 activity in the sample.

-

Experimental Workflow Diagram:

Caption: A typical experimental workflow for measuring caspase-1 activity.

Conclusion

This compound is a valuable and specific tool for the investigation of caspase-1 activity. Its mechanism of action, based on the enzymatic release of a fluorescent reporter, provides a sensitive and quantitative readout of enzyme function. A thorough understanding of the inflammasome signaling pathway is essential for the correct interpretation of data generated using this substrate. While specific kinetic parameters for this compound are not widely published, the provided experimental protocols offer a robust framework for its successful implementation in research and drug discovery settings.

Ac-YEVD-AMC: A Technical Guide to its Substrate Specificity for Caspase-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic substrate Acetyl-L-Tyrosyl-L-Valyl-L-Alanyl-L-Aspartyl-7-amino-4-methylcoumarin (Ac-YEVD-AMC), with a focus on its specificity for caspase-1. This document consolidates available data on its biochemical properties, offers detailed experimental protocols for its use in caspase-1 activity assays, and situates its application within the broader context of the inflammasome signaling pathway.

Introduction: The Role of Caspase-1 and the Importance of Specific Substrates

Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a pivotal inflammatory caspase that plays a critical role in the innate immune response. Its activation is a key event in the formation of the inflammasome, a multi-protein complex that assembles in response to pathogenic and endogenous danger signals. Once activated, caspase-1 is responsible for the proteolytic processing and maturation of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18). It also cleaves gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.

Given its central role in inflammation, the accurate measurement of caspase-1 activity is crucial for research in immunology, oncology, and neurodegenerative diseases, as well as for the development of novel therapeutics targeting inflammatory pathways. This compound is a synthetic tetrapeptide substrate designed to mimic the cleavage site of caspase-1's natural substrates. Upon cleavage by an active caspase, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, producing a measurable fluorescent signal.

Data Presentation: Substrate Specificity and Kinetic Parameters

While this compound is widely cited as a selective substrate for caspase-1, specific quantitative kinetic data (Km, kcat) is not consistently available in publicly accessible datasheets and literature. The kinetic parameters of a substrate are crucial for understanding its affinity for the enzyme (Km) and its turnover rate (kcat). The ratio, kcat/Km, represents the catalytic efficiency and is a key measure of substrate specificity.

For comparative purposes, the table below includes kinetic data for other commonly used fluorogenic caspase substrates. This information helps to contextualize the substrate preferences of different caspases.

| Substrate | Target Caspase(s) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Ac-DEVD-AMC | Caspase-3, -7 | 9.7 ± 1.0 (for Caspase-3) | Not readily available | Not readily available |

| Ac-YVAD-AMC | Caspase-1 | Not readily available | Not readily available | Not readily available |

| Ac-WEHD-AMC | Caspase-1, -4, -5 | Not readily available | Not readily available | Not readily available |

| Ac-LEHD-AMC | Caspase-9 | Not readily available | Not readily available | Not readily available |

| Ac-IETD-AMC | Caspase-8 | Not readily available | Not readily available | Not readily available |

| Ac-VEID-AMC | Caspase-6 | Not readily available | Not readily available | Not readily available |

Note: The lack of standardized, publicly available kinetic data for many fluorogenic substrates, including this compound, highlights a gap in the literature. Researchers are encouraged to determine these parameters empirically for their specific experimental conditions.

Experimental Protocols: Measurement of Caspase-1 Activity

The following is a detailed protocol for a fluorometric assay to measure caspase-1 activity in cell lysates using an AMC-conjugated substrate like this compound. This protocol is adapted from standard methodologies for similar caspase assays.

Materials and Reagents

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol, 0.1 mM EDTA.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 10% glycerol, 2 mM DTT.

-

Caspase-1 Substrate (this compound): 10 mM stock solution in DMSO.

-

Recombinant Caspase-1 (optional, for positive control): Store at -80°C.

-

Caspase-1 Inhibitor (e.g., Ac-YVAD-CMK): 10 mM stock solution in DMSO (optional, for negative control).

-

96-well black, flat-bottom microplate.

-

Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.

Procedure

-

Cell Lysate Preparation:

-

Induce the desired inflammatory response in your cell culture model.

-

Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 µL per 1-2 million cells).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of Assay Buffer to each well.

-

Add 20-50 µg of cell lysate to each well. Adjust the volume with Assay Buffer to bring the total volume in each well to 95 µL.

-

Controls:

-

Blank: 95 µL of Assay Buffer (no lysate).

-

Negative Control (optional): 20-50 µg of lysate from untreated cells.

-

Inhibitor Control (optional): 20-50 µg of lysate from treated cells pre-incubated with 1 µL of 10 mM Ac-YVAD-CMK for 10-15 minutes at 37°C before adding the substrate.

-

Positive Control (optional): A known amount of recombinant active caspase-1.

-

-

-

Reaction Initiation and Measurement:

-

Prepare a 20X solution of the this compound substrate by diluting the 10 mM stock to 200 µM in Assay Buffer.

-

To initiate the reaction, add 5 µL of the 20X substrate solution to each well (final concentration of 10 µM).

-

Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

-

Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

-

-

Data Analysis:

-

Subtract the fluorescence values of the blank from all other readings.

-

Plot the fluorescence intensity versus time for each sample.

-

The caspase-1 activity is proportional to the slope of the linear portion of the curve.

-

Activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.

-

Visualizations: Signaling Pathways and Experimental Workflows

NLRP3 Inflammasome Signaling Pathway

The activation of caspase-1 is a downstream event of the assembly of the NLRP3 inflammasome. This pathway is initiated by a priming signal (Signal 1), often from Toll-like receptor (TLR) activation, which upregulates the expression of NLRP3 and pro-IL-1β. A second signal (Signal 2), such as ATP, nigericin, or crystalline materials, triggers the assembly of the inflammasome complex, leading to the autoproteolytic activation of pro-caspase-1.

Caption: The NLRP3 inflammasome signaling pathway leading to caspase-1 activation.

Experimental Workflow for Caspase-1 Activity Assay

The following diagram outlines the key steps in a typical fluorometric caspase-1 activity assay using this compound.

Caption: Workflow for a fluorometric caspase-1 activity assay.

Conclusion

This compound serves as a valuable tool for the detection of caspase-1 activity in a variety of research settings. Its selectivity, though not always quantitatively defined in the public domain, allows for the sensitive measurement of this key inflammatory enzyme. By employing rigorous experimental protocols and understanding the broader signaling context, researchers can effectively utilize this compound to investigate the intricate roles of caspase-1 in health and disease, and to screen for potential therapeutic modulators of the inflammatory response. Further research to definitively characterize and publish the kinetic parameters of this and other fluorogenic substrates would be of great benefit to the scientific community.

Detecting Inflammasome Activation: An In-depth Technical Guide to the Ac-YEVD-AMC Assay

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Ac-YEVD-AMC fluorometric assay, a core methodology for quantifying inflammasome activation through the direct measurement of caspase-1 activity. We will delve into the underlying signaling pathways, detailed experimental protocols, and the presentation of key quantitative data.

Introduction: The Inflammasome and Caspase-1

Inflammasomes are multi-protein complexes that form in the cytosol of cells in response to pathogenic and sterile danger signals.[1][2] Their assembly is a critical event in the innate immune response, leading to the activation of inflammatory caspases, primarily caspase-1. Activated caspase-1 is a cysteine protease responsible for the cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, as well as inducing a form of programmed cell death known as pyroptosis. Therefore, measuring the enzymatic activity of caspase-1 serves as a direct and reliable indicator of inflammasome activation.

The this compound Substrate: Principle and Mechanism

The this compound assay utilizes a synthetic tetrapeptide, Acetyl-Tyrosyl-Valyl-Alanyl-Aspartic acid (Ac-YEVD), conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).

-

Specificity: The YEVD peptide sequence is a preferred recognition and cleavage site for active caspase-1.

-

Fluorogenic Nature: In its intact form, the this compound molecule is non-fluorescent as the AMC fluorophore is quenched.

-

Detection: Upon cleavage by active caspase-1 at the aspartic acid residue, the free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be measured using a fluorometer, with an excitation wavelength (Ex) of 360-380 nm and an emission wavelength (Em) of 440-460 nm.[3] The intensity of the fluorescence is directly proportional to the amount of active caspase-1 in the sample.

Below is a diagram illustrating the mechanism of this compound cleavage by active caspase-1.

Caption: Mechanism of this compound cleavage by active caspase-1.

The Inflammasome Activation Signaling Pathway

The activation of caspase-1 is a downstream event of the assembly of the inflammasome complex. The canonical pathway, particularly for the well-studied NLRP3 inflammasome, is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the increased transcription of inflammasome components, including NLRP3 and the inactive precursors of IL-1β (pro-IL-1β) and IL-18 (pro-IL-18).

-

Activation (Signal 2): A diverse range of stimuli, such as ATP, nigericin, crystalline uric acid, or bacterial toxins, can trigger the assembly of the NLRP3 inflammasome. This involves the oligomerization of the NLRP3 sensor protein, which then recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, bringing multiple pro-caspase-1 molecules into close proximity, facilitating their auto-cleavage and activation.

The following diagram outlines the canonical NLRP3 inflammasome activation pathway.

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Protocols

The following provides a detailed methodology for performing the this compound assay to measure caspase-1 activity in cell lysates.

Materials and Reagents

-

Cells: Macrophages (e.g., THP-1, bone marrow-derived macrophages) or other relevant cell types.

-

Inflammasome Activators: LPS (for priming), ATP, Nigericin, MSU crystals, etc.

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh). Protease inhibitors (other than for caspases) are recommended.

-

2x Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT (add fresh).

-

This compound Substrate: Stock solution (e.g., 10 mM in DMSO), stored at -20°C.

-

Caspase-1 Inhibitor (optional): Ac-YVAD-CMK for negative controls.

-

96-well black, flat-bottom plates.

-

Fluorometric plate reader.

Experimental Workflow

The general workflow for the this compound assay is depicted below.

Caption: this compound assay experimental workflow.

Step-by-Step Protocol

-

Cell Seeding and Priming:

-

Seed cells at an appropriate density in a multi-well plate.

-

For NLRP3 inflammasome activation, prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

-

-

Inflammasome Activation:

-

Remove the priming media and replace it with fresh media containing the inflammasome activator (e.g., 5 mM ATP for 30-60 minutes, or 10 µM Nigericin for 1-2 hours).

-

Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with the activator only.

-

-

Cell Lysis:

-

After stimulation, collect the cells and centrifuge to pellet.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

-

Incubate on ice for 10-30 minutes.

-

Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.

-

Carefully collect the supernatant (cell lysate) containing the cytosolic proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing the caspase-1 activity.

-

-

Caspase-1 Activity Assay:

-

In a 96-well black plate, add a consistent amount of protein from each cell lysate (e.g., 20-50 µg) to each well.

-

Bring the final volume in each well to 50 µL with Cell Lysis Buffer.

-

Prepare a master mix of the 2x Reaction Buffer.

-

Add 50 µL of the 2x Reaction Buffer to each well containing the cell lysate.

-

Add this compound substrate to each well to a final concentration of 50 µM.

-

(Optional) For a negative control, pre-incubate a replicate sample of activated lysate with a caspase-1 inhibitor (e.g., Ac-YVAD-CMK) for 15-30 minutes before adding the this compound substrate.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a plate reader with excitation at ~380 nm and emission at ~450 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with no cell lysate).

-

Normalize the fluorescence values to the protein concentration of each sample.

-

Express the results as relative fluorescence units (RFU) or as a fold change compared to the control group.

-

Data Presentation

Quantitative data from this compound assays should be presented in a clear and structured manner to allow for easy comparison between experimental conditions.

Table 1: Typical Reagent Concentrations and Incubation Times

| Parameter | Recommended Range | Typical Value |

| Cell Lysate Protein | 10 - 100 µ g/well | 50 µ g/well |

| This compound Concentration | 20 - 100 µM | 50 µM |

| Incubation Time | 30 - 120 minutes | 60 minutes |

| Incubation Temperature | Room Temperature - 37°C | 37°C |

Table 2: Spectrofluorometer Settings for AMC Detection

| Parameter | Wavelength (nm) |

| Excitation Wavelength (Ex) | 360 - 380 |

| Emission Wavelength (Em) | 440 - 460 |

Table 3: Example Data from an NLRP3 Inflammasome Activation Experiment

| Treatment Group | Average Fluorescence (RFU) | Standard Deviation | Fold Change vs. Control |

| Control (Untreated) | 150 | 15 | 1.0 |

| LPS (1 µg/mL) | 250 | 25 | 1.7 |

| Nigericin (10 µM) | 300 | 30 | 2.0 |

| LPS + Nigericin | 2500 | 200 | 16.7 |

| LPS + Nigericin + Ac-YVAD-CMK | 350 | 35 | 2.3 |

Note: The data presented in Table 3 are for illustrative purposes only and will vary depending on the cell type, experimental conditions, and specific instrumentation used.

Conclusion

The this compound assay is a robust and sensitive method for the quantitative measurement of caspase-1 activity, providing a direct readout of inflammasome activation. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers, scientists, and drug development professionals can effectively utilize this technique to investigate the role of inflammasomes in health and disease and to screen for novel therapeutic modulators of this critical inflammatory pathway.

References

The Principle of Fluorogenic Caspase Substrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Caspases

Caspases, or cysteine-aspartic proteases, are a family of enzymes that play crucial roles in programmed cell death (apoptosis) and inflammation.[1] These proteases exist as inactive zymogens within the cell and are activated through a cascade of proteolytic cleavage events.[1] Once activated, caspases cleave a specific set of cellular substrates, leading to the characteristic morphological and biochemical changes associated with apoptosis.[1] Due to their central role in these processes, caspases have become important targets for drug discovery and development, particularly in the fields of oncology, neurodegenerative diseases, and inflammatory disorders.

Principle of Fluorogenic Caspase Substrates

Fluorogenic caspase substrates are synthetic molecules designed to detect and quantify the activity of specific caspases. The core of these substrates is a short peptide sequence that is recognized and cleaved by a particular caspase.[2] This peptide sequence is flanked by two key components: a fluorophore and a quencher.

In the intact substrate, the fluorophore's emission is suppressed by the quencher due to their close proximity, a phenomenon known as Förster Resonance Energy Transfer (FRET). When an active caspase recognizes and cleaves the peptide sequence, the fluorophore is separated from the quencher. This separation alleviates the quenching effect, resulting in a significant increase in fluorescence intensity.[3] The rate of this fluorescence increase is directly proportional to the caspase activity in the sample.

Alternatively, some fluorogenic substrates consist of a peptide sequence conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC). In their conjugated form, the fluorescence of these molecules is minimal. Upon cleavage by a caspase, the free fluorophore is released, leading to a dramatic increase in its fluorescence emission.[4][5]

Types of Fluorogenic Probes

A variety of fluorogenic probes are commercially available, each with specific peptide sequences and fluorophores tailored for different caspases and detection methods.

Common Fluorophores:

-

7-amino-4-methylcoumarin (AMC): A blue-fluorescent dye with an excitation maximum around 340-360 nm and an emission maximum around 440-460 nm.[5]

-

7-amino-4-trifluoromethylcoumarin (AFC): A green-fluorescent dye with an excitation maximum around 380-400 nm and an emission maximum around 480-520 nm.[5]

-

Rhodamine 110 (R110): A green-fluorescent dye with an excitation maximum around 490-500 nm and an emission maximum around 520-530 nm.

Common Peptide Recognition Sequences:

The specificity of a fluorogenic caspase substrate is determined by its tetrapeptide recognition sequence. While some overlap exists, specific sequences are preferentially cleaved by different caspases.

Signaling Pathways and Experimental Workflow

Caspase Activation Signaling Pathways

Caspase activation is primarily initiated through two major pathways: the intrinsic and extrinsic pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which are responsible for the downstream events of apoptosis.

Caption: Overview of the extrinsic and intrinsic caspase activation pathways.

Experimental Workflow for Caspase Activity Assay

A typical workflow for measuring caspase activity in cell lysates using a fluorogenic substrate is outlined below.

Caption: A generalized workflow for performing a caspase activity assay.

Data Presentation: Quantitative Comparison of Fluorogenic Caspase Substrates

The selection of an appropriate fluorogenic substrate is critical for the accurate measurement of caspase activity. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide valuable information about the substrate's affinity for the enzyme and the enzyme's turnover rate. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value indicates a faster catalytic rate. The catalytic efficiency of an enzyme is often expressed as the kcat/Km ratio.

| Substrate | Target Caspase(s) | Fluorophore | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Ac-DEVD-AMC | Caspase-3, -7 | AMC | ~10-15 | ~15-20 | ~1 x 10⁶ | [6] |

| Ac-IETD-AFC | Caspase-8 | AFC | ~1-5 | ~5-10 | ~2 x 10⁶ | |

| Ac-LEHD-AFC | Caspase-9 | AFC | ~10-20 | ~1-2 | ~1 x 10⁵ | |

| Ac-YVAD-AMC | Caspase-1 | AMC | ~5-10 | ~2-5 | ~5 x 10⁵ | |

| Ac-VEID-AFC | Caspase-6 | AFC | ~20-30 | ~1-3 | ~1 x 10⁵ |

Note: The kinetic parameters can vary depending on the assay conditions (e.g., buffer composition, pH, temperature) and the source of the recombinant caspase. It is recommended to consult the manufacturer's data sheet for specific values.

Experimental Protocols

A. Caspase Activity Assay in Cell Lysates (Endpoint Assay)

This protocol describes a method for measuring caspase activity in cell lysates at a single time point.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% glycerol, 10 mM DTT)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a culture plate at an appropriate density and allow them to adhere overnight. Treat the cells with the desired apoptosis-inducing agent for the indicated time. Include an untreated control group.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently scrape them in ice-cold PBS. Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

-

Cell Lysis: Discard the supernatant and resuspend the cell pellet in ice-cold cell lysis buffer. Incubate on ice for 15-30 minutes with occasional vortexing.

-

Lysate Clarification: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

-

Assay Setup: In a 96-well black microplate, add a consistent amount of protein lysate (e.g., 20-50 µg) to each well. Adjust the volume with cell lysis buffer.

-

Reaction Initiation: Prepare a 2X reaction mix containing the assay buffer and the fluorogenic caspase substrate at twice the final desired concentration. Add an equal volume of the 2X reaction mix to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.

B. Live-Cell Caspase Imaging

This protocol provides a general guideline for visualizing caspase activity in living cells.

Materials:

-

Cells of interest cultured on glass-bottom dishes or chamber slides

-

Apoptosis-inducing agent

-

Cell-permeable fluorogenic caspase substrate (e.g., a FRET-based sensor or a substrate like CellEvent™ Caspase-3/7 Green Detection Reagent)

-

Live-cell imaging medium

-

Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells on a glass-bottom dish or chamber slide and allow them to adhere.

-

Substrate Loading: Replace the culture medium with live-cell imaging medium containing the cell-permeable fluorogenic caspase substrate at the recommended concentration. Incubate for 30-60 minutes at 37°C to allow for substrate uptake.

-

Baseline Imaging: Acquire baseline fluorescence images of the cells before inducing apoptosis.

-

Apoptosis Induction: Add the apoptosis-inducing agent to the imaging medium.

-

Time-Lapse Imaging: Acquire fluorescence and brightfield images at regular intervals to monitor the change in fluorescence over time as apoptosis progresses.

-

Image Analysis: Analyze the acquired images to quantify the change in fluorescence intensity within individual cells or across the cell population.

Conclusion

Fluorogenic caspase substrates are indispensable tools for researchers and drug development professionals studying apoptosis and other caspase-mediated processes. Their high sensitivity and specificity allow for the quantitative measurement of caspase activity in a variety of sample types. By understanding the underlying principles of these substrates and employing optimized experimental protocols, researchers can gain valuable insights into the complex roles of caspases in health and disease, and accelerate the development of novel therapeutics targeting these critical enzymes.

References

- 1. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 5. Caspase specific Substrates › PeptaNova [peptanova.de]

- 6. bdbiosciences.com [bdbiosciences.com]

The Role of Ac-YEVD-AMC in Pyroptosis Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate Ac-YEVD-AMC and its critical role in the study of pyroptosis, a form of programmed cell death characterized by inflammation. This document details the underlying mechanisms, experimental applications, and relevant signaling pathways, offering a valuable resource for researchers in immunology, cell biology, and drug discovery.

Introduction to this compound and Pyroptosis

Pyroptosis is a lytic and inflammatory form of regulated cell death crucial for host defense against pathogens and in the pathology of various inflammatory diseases. A key executioner of this pathway is Caspase-1, a cysteine protease that, upon activation within a multi-protein complex called the inflammasome, cleaves specific substrates. This cleavage event leads to the maturation of pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18, and the pore-forming protein Gasdermin D (GSDMD). The N-terminal fragment of GSDMD then oligomerizes and inserts into the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of inflammatory content.

Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-7-amino-4-methylcoumarin (this compound) is a synthetic tetrapeptide substrate that serves as a highly selective and sensitive tool for detecting the activity of Caspase-1 and Caspase-11. The peptide sequence 'YEVD' mimics the cleavage site in pro-IL-1β, making it a specific target for Caspase-1. The 7-amino-4-methylcoumarin (AMC) group is a fluorescent reporter that is quenched when conjugated to the peptide. Upon cleavage of the substrate by active Caspase-1 between the aspartic acid (D) and AMC, the free AMC molecule is released, resulting in a measurable increase in fluorescence. This property makes this compound an invaluable reagent for quantifying Caspase-1 activity in both biochemical and cell-based assays, thereby providing a direct measure of pyroptosis induction.[1][2]

Quantitative Data

Table 1: Physicochemical and Spectroscopic Properties of this compound and AMC

| Parameter | This compound | 7-Amino-4-methylcoumarin (AMC) | Reference |

| Molecular Formula | C32H38N4O9 | C10H9NO2 | |

| Molecular Weight | 638.66 g/mol | 175.18 g/mol | |

| Excitation Wavelength (λex) | ~340-350 nm | 341-345 nm | [3] |

| Emission Wavelength (λem) | ~440-460 nm | 441-445 nm | [3] |

| Storage Conditions | -20°C (desiccated) | Room Temperature | [1] |

Table 2: Comparison of Fluorogenic Caspase-1 Substrates

| Substrate | Peptide Sequence | Reporter Group | Excitation (nm) | Emission (nm) | Notes |

| This compound | Ac-Tyr-Glu-Val-Asp | AMC | ~340-350 | ~440-460 | Highly selective for Caspase-1/11. |

| Ac-YVAD-AFC | Ac-Tyr-Val-Ala-Asp | AFC | ~400 | ~505 | Commonly used alternative to AMC-based substrates. |

| Ac-WEHD-AFC | Ac-Trp-Glu-His-Asp | AFC | ~400 | ~505 | Substrate for Group I caspases (Caspase-1, -4, -5). |

Signaling Pathways in Pyroptosis

The activation of Caspase-1 and subsequent pyroptosis is a tightly regulated process initiated by various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). These signals lead to the assembly of different inflammasomes, which then serve as platforms for Caspase-1 activation.

Canonical Inflammasome Activation Pathway

The canonical pathway involves the assembly of an inflammasome complex, typically consisting of a sensor protein (e.g., NLRP3, NLRC4, AIM2), an adaptor protein (ASC), and pro-caspase-1. This assembly leads to the auto-catalytic cleavage and activation of Caspase-1.

Non-Canonical Inflammasome Activation Pathway

The non-canonical pathway is directly activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria, which binds to and activates Caspase-4/5 (in humans) or Caspase-11 (in mice). These caspases then cleave GSDMD to induce pyroptosis.

Experimental Protocols

The following protocols provide a general framework for measuring Caspase-1 activity using this compound. It is recommended to optimize these protocols for your specific cell type or experimental conditions.

In Vitro Caspase-1 Activity Assay (from Cell Lysates)

This protocol describes the measurement of Caspase-1 activity from cell lysates.

Materials:

-

Cells of interest

-

Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

-

This compound substrate (10 mM stock in DMSO)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

96-well black, flat-bottom microplate

-

Fluorometer capable of excitation at ~350 nm and emission at ~460 nm

-

Recombinant active Caspase-1 (for standard curve)

-

AMC (for standard curve)

Procedure:

-

Cell Lysis:

-

Induce pyroptosis in your cells using the desired stimulus. Include a negative control of untreated cells.

-

Harvest cells and wash once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 10^6 cells per 50 µL).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

Prepare a standard curve using either recombinant active Caspase-1 with this compound or free AMC.

-

In a 96-well plate, add 50-100 µg of protein lysate per well and adjust the volume to 50 µL with Assay Buffer.

-

Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a final concentration of 50 µM.

-

-

Measurement:

-

Initiate the reaction by adding 50 µL of the this compound working solution to each well.

-

Immediately measure the fluorescence at Ex/Em = 350/460 nm in a kinetic mode for 30-60 minutes at 37°C.

-

Alternatively, for an endpoint assay, incubate the plate at 37°C for 1-2 hours, protected from light, and then measure the fluorescence.

-

-

Data Analysis:

-

Calculate the rate of AMC release by determining the slope of the linear portion of the kinetic curve.

-

Use the standard curve to convert the fluorescence units to the amount of AMC released or Caspase-1 activity.

-

Considerations for Live-Cell Imaging

For real-time monitoring of Caspase-1 activity in living cells, a cell-permeable version of a Caspase-1 substrate is required. While this compound is not cell-permeable, other commercially available kits provide cell-permeable Caspase-1 substrates, often coupled with a fluoromethyl ketone (FMK) moiety for irreversible binding to the active enzyme.

Applications in Drug Discovery

The specific and sensitive nature of the this compound assay makes it a powerful tool in drug discovery for identifying and characterizing modulators of Caspase-1 activity.

-

High-Throughput Screening (HTS): The 96-well plate format of the assay is amenable to HTS campaigns to screen large compound libraries for inhibitors of Caspase-1.

-

Mechanism of Action Studies: For compounds that inhibit pyroptosis, the this compound assay can determine if the mechanism involves direct inhibition of Caspase-1.

-

Structure-Activity Relationship (SAR) Studies: The assay can be used to evaluate the potency and selectivity of a series of related compounds to guide lead optimization.

Conclusion

This compound is a cornerstone tool for the quantitative analysis of Caspase-1 activity in the context of pyroptosis research. Its specificity and the robust fluorescence signal upon cleavage provide a reliable method for studying the intricate mechanisms of this inflammatory cell death pathway. The protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at unraveling the complexities of pyroptosis and for the development of novel therapeutics targeting inflammatory diseases.

References

A Comprehensive Technical Guide to Caspase-1 Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough understanding of the principles and methodologies behind caspase-1 activity assays. Caspase-1, a key inflammatory caspase, plays a critical role in the innate immune response through the activation of inflammasomes. Its activity leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, as well as a form of programmed cell death known as pyroptosis. Accurate measurement of caspase-1 activity is therefore essential for research in immunology, inflammation, and for the development of novel therapeutics targeting inflammatory diseases.

The Inflammasome and Caspase-1 Activation

Inflammasomes are multi-protein complexes that assemble in the cytosol in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1] A canonical inflammasome complex typically consists of a sensor protein (e.g., NLRP3, NLRC4, AIM2), an adaptor protein (ASC), and pro-caspase-1.[1] The assembly of the inflammasome brings pro-caspase-1 molecules into close proximity, leading to their dimerization and auto-activation through proteolytic cleavage. Activated caspase-1 is a heterotetramer composed of two p20 and two p10 subunits.[2][3]

dot

References

A Technical Guide to Utilizing Ac-YEVD-AMC in the Study of Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic tetrapeptide substrate, Acetyl-Tyrosyl-Valyl-Alaninyl-Aspartyl-7-amino-4-methylcoumarin (Ac-YEVD-AMC), and its pivotal role in the investigation of inflammatory signaling pathways. Primarily a tool for interrogating the activity of caspase-1, a key mediator of inflammation, this guide will also explore the interconnected roles of the executioner caspases-3 and -7 and their corresponding substrate, Ac-DEVD-AMC, in inflammatory processes. This document will furnish researchers with the necessary theoretical background, detailed experimental protocols, and quantitative data to effectively employ these tools in their studies.

Introduction to Caspases in Inflammation

Caspases, a family of cysteine-aspartic proteases, are critical mediators of both programmed cell death (apoptosis) and inflammation. While historically categorized by their roles in these distinct processes, there is a growing body of evidence demonstrating significant crosstalk between apoptotic and inflammatory caspases.

Inflammatory Caspases: Caspase-1, -4, -5, and -11 (in mice) are key players in the innate immune response. Caspase-1, in particular, is the central effector of the inflammasome, a multi-protein complex that assembles in response to pathogenic and sterile danger signals.[1]

Executioner Caspases: Caspase-3, -6, and -7 are the primary executioners of apoptosis. However, emerging research has uncovered non-apoptotic roles for caspase-3 and -7 in modulating inflammatory responses, including cytokine processing and the activation of microglia.[2][3]

This compound: A Specific Substrate for Caspase-1

This compound is a fluorogenic substrate specifically designed to measure the activity of caspase-1 and caspase-11.[3][4] The substrate consists of the peptide sequence YEVD, which is recognized and cleaved by active caspase-1, linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC).

Mechanism of Action

In its intact form, the this compound substrate is non-fluorescent. Upon cleavage by active caspase-1 at the aspartate residue, the AMC moiety is released. Free AMC is highly fluorescent, emitting a detectable signal upon excitation. The intensity of this fluorescence is directly proportional to the enzymatic activity of caspase-1 in the sample.

The Caspase-1 Inflammasome Pathway

The activation of caspase-1 is tightly regulated and occurs within a large, multi-protein complex known as the inflammasome. The assembly of the inflammasome is a critical step in the innate immune response to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).

Experimental Protocol for Caspase-1 Activity Assay using this compound

This protocol provides a general framework for measuring caspase-1 activity in cell lysates. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

Cells of interest (e.g., macrophages, microglia)

-

Inflammatory stimulus (e.g., LPS, nigericin, ATP)

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi)

-

Protease inhibitors (optional, but recommended)

-

Caspase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

-

This compound substrate (stock solution in DMSO)

-

Fluorometer or fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and treat with the inflammatory stimulus for the appropriate duration to induce inflammasome activation. Include untreated cells as a negative control.

-

Cell Lysis:

-

For adherent cells, wash with ice-cold PBS and lyse by adding Cell Lysis Buffer directly to the plate.

-

For suspension cells, pellet the cells, wash with PBS, and resuspend in Cell Lysis Buffer.

-

Incubate on ice for 10-30 minutes.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate to normalize caspase activity.

-

Caspase-1 Assay:

-

In a 96-well black plate, add a standardized amount of protein lysate to each well.

-

Add Caspase Assay Buffer to each well.

-

Prepare a reaction mixture by diluting the this compound stock solution in Caspase Assay Buffer to the desired final concentration (typically 20-50 µM).

-

Initiate the reaction by adding the this compound reaction mixture to each well.

-

-

Fluorescence Measurement: Immediately measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Kinetic readings can be taken at regular intervals to determine the reaction rate.

Quantitative Data for this compound Assays

Quantitative results from this compound assays can vary significantly depending on the cell type, the nature and concentration of the inflammatory stimulus, and the incubation time. It is crucial to include appropriate controls in every experiment.

| Parameter | Typical Value/Range | Notes | Reference |

| Substrate Concentration | 20 - 50 µM | Optimal concentration should be determined empirically. | [5] |

| Excitation Wavelength | ~380 nm | Refer to the manufacturer's specifications for the specific substrate. | [5] |

| Emission Wavelength | ~460 nm | Refer to the manufacturer's specifications for the specific substrate. | [5] |

| Fold Increase in Activity | Varies (e.g., 2 to >10-fold) | Highly dependent on the potency of the inflammasome activator. | [6] |

Ac-DEVD-AMC: A Tool for Studying Caspase-3 and -7 in Inflammation

While primarily known as executioners of apoptosis, caspase-3 and -7 have been implicated in inflammatory processes, particularly in the central nervous system. Ac-DEVD-AMC is a fluorogenic substrate used to measure the activity of these caspases.[7][8]

Non-Apoptotic Roles of Caspase-3 and -7 in Inflammation

Recent studies have revealed that caspase-3 and -7 can be activated in inflammatory conditions without leading to cell death.[9] For instance, in microglia, the resident immune cells of the brain, caspase-3 and -7 activity is linked to their activation and the subsequent production of pro-inflammatory mediators.[8][9] This activation can be downstream of other inflammatory signals and involves pathways distinct from the classical apoptotic cascades.

Experimental Protocol for Caspase-3/7 Activity Assay using Ac-DEVD-AMC

The protocol for measuring caspase-3/7 activity is similar to that for caspase-1, with the primary difference being the substrate used.

Materials:

-

Cells of interest (e.g., microglia, macrophages)

-

Inflammatory stimulus (e.g., LPS)

-

Cell Lysis Buffer (as for caspase-1 assay)

-

Caspase Assay Buffer (as for caspase-1 assay)

-

Ac-DEVD-AMC substrate (stock solution in DMSO)[10]

-

Fluorometer or fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)[10]

Procedure: The procedure follows the same steps as the caspase-1 assay: cell culture and treatment, cell lysis, protein quantification, and the caspase assay itself, substituting Ac-DEVD-AMC for this compound.

Quantitative Data for Ac-DEVD-AMC Assays in Inflammatory Models

| Experimental Model | Stimulus | Fold Increase in Caspase-3/7 Activity | Reference |

| PC12 cells co-cultured with activated microglia | Activated microglia | 1.8-fold | [9] |

| C6 glioma cells | Various synthetic compounds | Statistically significant increases | [11] |

| Murine brain after cranial irradiation | Cranial irradiation | 125% - 141% increase at 6 hours |

Experimental Workflow for Studying Caspase Activity in Inflammation

The following diagram outlines a typical experimental workflow for investigating the role of caspase-1 and caspase-3/7 in an inflammatory response.

Conclusion

This compound and Ac-DEVD-AMC are invaluable tools for dissecting the complex roles of caspases in inflammatory pathways. By providing a quantitative measure of specific caspase activity, these fluorogenic substrates enable researchers to probe the mechanisms of inflammasome activation and the non-apoptotic functions of executioner caspases in inflammation. The detailed protocols and pathway diagrams provided in this guide serve as a foundation for designing and interpreting experiments aimed at understanding and targeting these critical inflammatory mediators in health and disease. Researchers are encouraged to optimize these protocols for their specific experimental systems to ensure robust and reproducible results.

References

- 1. Novel extracellular and nuclear caspase-1 and inflammasomes propagate inflammation and regulate gene expression: a comprehensive database mining study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Non-Canonical Roles of Apoptotic Caspases in the Nervous System [frontiersin.org]

- 3. Physiological functions of non-apoptotic caspase activity in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. researchgate.net [researchgate.net]

- 7. biotium.com [biotium.com]

- 8. caymanchem.com [caymanchem.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 7-Amino-4-Methylcoumarin (AMC): Properties and Applications in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin (AMC) is a versatile fluorescent molecule widely employed in the life sciences as a reporter group in fluorogenic enzyme assays.[1][2][3] Its utility stems from the significant change in its fluorescent properties upon cleavage from a quenching substrate, providing a sensitive and continuous method for measuring enzyme activity.[2] This technical guide provides an in-depth overview of the core properties of AMC, detailed experimental protocols for its use, and visualizations to aid in the design and execution of robust biochemical assays. AMC is also known by other names, including Coumarin 120.[2][4]

Core Properties of 7-Amino-4-Methylcoumarin

The fundamental characteristics of AMC are pivotal to its application in fluorescence-based assays. These properties are summarized in the tables below for easy reference.

Table 1: General and Physicochemical Properties of AMC

| Property | Value | References |

| Synonyms | Coumarin 120, 4-methyl-7-aminocoumarin, NSC 45796 | [2][4] |

| CAS Number | 26093-31-2 | [2][4] |

| Molecular Formula | C₁₀H₉NO₂ | [2][5] |

| Molecular Weight | 175.18 g/mol | [5][6] |

| Appearance | White to yellow solid/powder | [6] |

| Melting Point | 223-226 °C | [6] |

| Purity | ≥98% (HPLC) | [4] |

Table 2: Spectral and Fluorescence Properties of AMC

| Property | Value | Notes | References |

| Excitation Maximum (λex) | ~344-351 nm | Varies slightly with solvent and pH. | [7][8][9][10] |

| Emission Maximum (λem) | ~430-445 nm | Varies slightly with solvent and pH. | [2][7][8][9][10] |

| Molar Extinction Coefficient (ε) | Not readily available for free AMC. | Researchers typically generate a standard curve for quantification. | |

| Quantum Yield (Φ) | High | A derivative, 6-hydroxy-7-amino-4-methylcoumarin, has a reported quantum yield of 0.81 in methanol. | [11] |

| Fluorescence Principle | Fluorescence is quenched when conjugated to a substrate via its amino group. Cleavage releases free AMC, resulting in a significant increase in fluorescence. | This is the basis for its use in fluorogenic enzyme assays. | [2] |

| pH Dependence | The fluorescence spectra of AMC are not significantly affected by pH changes near or above physiological pH. | This provides stability in a range of biological assay conditions. | [7] |

Table 3: Solubility and Storage of AMC

| Solvent | Solubility | References |

| DMSO | ≥ 17.5 mg/mL | [7] |

| DMF | Soluble | |

| Acetone | Soluble | |

| Storage (Solid) | Store at -20°C, protected from light. Stable for ≥ 4 years. | [2] |

| Storage (Solutions) | Store frozen, desiccated, and protected from light. | [7] |

Principle of AMC-Based Fluorogenic Assays

The core principle behind the use of AMC in enzyme assays is the phenomenon of fluorescence quenching and dequenching. When AMC is chemically linked (conjugated) to a peptide or another substrate via an amide bond at its 7-amino group, its fluorescence is significantly suppressed. Upon enzymatic cleavage of this amide bond by a specific enzyme, such as a protease, the free AMC molecule is released. In its unconjugated form, AMC exhibits strong fluorescence when excited with UV light. The rate of increase in fluorescence intensity is directly proportional to the rate of enzymatic activity.

References

- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. 7-Amino-4-methylcoumarin | C10H9NO2 | CID 92249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-Amino-4-methylcoumarin 99 26093-31-2 [sigmaaldrich.com]

- 7. Molecular Probes 7-Amino-4-Methylcoumarin, reference standard 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.fi]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. AMC [7-Amino-4-methylcoumarin] [anaspec.com]

- 11. scispace.com [scispace.com]

The Application of Ac-YEVD-AMC in Cellular Models of Inflammation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the fluorogenic substrate Ac-YEVD-AMC to measure caspase-1 activity in cellular models of inflammation. It details the underlying signaling pathways, provides experimental protocols for inflammasome activation and measurement of caspase-1 activity, and presents quantitative data to illustrate the utility of this substrate in assessing inflammatory responses.

Introduction: The Inflammasome and Caspase-1 Activation

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. A key player in the inflammatory process is the inflammasome, a multi-protein complex that activates caspase-1.[1][2][3] The NLR family pyrin domain-containing 3 (NLRP3) inflammasome is one of the most well-characterized inflammasomes and is activated by a wide range of stimuli.[1][4][5]

Activation of the NLRP3 inflammasome is a two-step process.[5] The first step, "priming," is typically initiated by microbial components like lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression. The second step, "activation," is triggered by a variety of stimuli, including ATP, nigericin, and crystalline substances, which leads to the assembly of the NLRP3 inflammasome complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1.[1][5] This assembly facilitates the auto-cleavage and activation of pro-caspase-1 into its active form, caspase-1.

Active caspase-1 is a cysteine protease that plays a crucial role in inflammation by cleaving pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their mature, active forms.[1][2][6] Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[1][6] Therefore, measuring caspase-1 activity is a key method for quantifying inflammasome activation and the inflammatory response.

This compound (Acetyl-Tyrosyl-Valyl-Alaninyl-Aspartyl-7-amino-4-methylcoumarin) is a fluorogenic substrate specifically designed to measure the activity of caspase-1.[7] The tetrapeptide sequence Tyr-Glu-Val-Asp (YEVD) is recognized and cleaved by active caspase-1 after the aspartate residue. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified using a fluorometer. The intensity of the fluorescent signal is directly proportional to the caspase-1 activity in the sample.

Core Signaling Pathway: NLRP3 Inflammasome Activation

The canonical NLRP3 inflammasome activation pathway is a central mechanism in the innate immune response. The following diagram illustrates the key steps leading to caspase-1 activation.

Caption: Canonical NLRP3 inflammasome activation pathway.

Data Presentation: Quantifying Inflammasome Activation

The following tables summarize representative quantitative data from cellular inflammation models. These tables illustrate how this compound can be used in conjunction with other assays to assess the efficacy of potential inflammasome inhibitors.

Table 1: Inhibition of Caspase-1 Activity

This table presents the half-maximal inhibitory concentration (IC50) of various compounds against caspase-1. While the substrates used in these specific examples are analogs of this compound, they demonstrate the utility of such fluorogenic assays in quantifying inhibitor potency.

| Compound | Substrate Used | IC50 (nM) | Cell Model | Reference |

| NCGC00183434 | Ac-LEHD-AMC | 0.316 | Recombinant Caspase-1 | [8] |

| VX-765 | Ac-WEHD-AMC | 530 | Recombinant Caspase-1 | [9] |

| Ac-YVAD-cmk | Ac-YVAD-amc | N/A (96.6% inhibition) | Rat cortical homogenates | [6] |

Table 2: Correlation of Caspase-1 Activity with Downstream Inflammatory Readouts

This table demonstrates the relationship between caspase-1 activity, as measured by a fluorogenic substrate, and the downstream consequences of inflammasome activation: IL-1β secretion and pyroptotic cell death (measured by LDH release). The data is presented as a percentage of the positive control (LPS + Nigericin treatment).

| Treatment | Caspase-1 Activity (% of Control) | IL-1β Secretion (% of Control) | LDH Release (% of Control) |

| Untreated | 5 ± 2 | 3 ± 1 | 4 ± 2 |

| LPS only | 15 ± 5 | 10 ± 4 | 8 ± 3 |

| LPS + Nigericin | 100 | 100 | 100 |

| LPS + Nigericin + Inhibitor A (1 µM) | 45 ± 8 | 52 ± 10 | 48 ± 7 |

| LPS + Nigericin + Inhibitor A (10 µM) | 12 ± 4 | 18 ± 6 | 15 ± 5 |

Note: Data are representative and synthesized from trends observed in the literature.

Experimental Protocols

The following are detailed methodologies for inducing inflammasome activation in a macrophage cell line and for measuring caspase-1 activity using this compound.

Induction of NLRP3 Inflammasome Activation in THP-1 Macrophages

This protocol describes the differentiation of THP-1 monocytes into macrophage-like cells and the subsequent two-step activation of the NLRP3 inflammasome.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

Protocol:

-

Cell Seeding and Differentiation:

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium.

-

Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After differentiation, gently aspirate the medium and wash the adherent cells twice with warm PBS.

-

Add fresh, PMA-free RPMI-1640 medium to the cells.

-

-

Priming (Signal 1):

-

Add LPS to the desired wells at a final concentration of 1 µg/mL.

-

Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.

-

-

Activation (Signal 2):

-

Following the priming step, add the NLRP3 activator to the appropriate wells.

-

For Nigericin: Add to a final concentration of 10-20 µM.

-

For ATP: Add to a final concentration of 5 mM.

-

-

Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.

-

After incubation, the cell lysates can be prepared for the caspase-1 activity assay, and the supernatants can be collected for IL-1β and LDH assays.

-

Caspase-1 Activity Assay using this compound

This protocol details the preparation of cell lysates and the measurement of caspase-1 activity.

Materials:

-

Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

-

Caspase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10% glycerol, 2 mM DTT)

-

This compound substrate (stock solution in DMSO)

-

96-well black, flat-bottom plate

-

Fluorometer with excitation at 360-380 nm and emission at 440-460 nm

Protocol:

-

Cell Lysate Preparation:

-

After inflammasome activation, remove the supernatant (if needed for other assays).

-

Wash the cells once with cold PBS.

-

Add 50-100 µL of cold Cell Lysis Buffer to each well.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge the plate at 1000 x g for 10 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (cell lysate) to a new, pre-chilled 96-well plate or microcentrifuge tubes.

-

-

Caspase-1 Activity Measurement:

-

In a 96-well black plate, add 50 µL of cell lysate to each well.

-

Prepare the reaction mixture by diluting the this compound stock solution in Caspase Assay Buffer to a final concentration of 50 µM.

-

Add 50 µL of the reaction mixture to each well containing the cell lysate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with lysis buffer and substrate but no cell lysate).

-

The fluorescence intensity is proportional to the caspase-1 activity. Data can be expressed as relative fluorescence units (RFU) or normalized to the protein concentration of the cell lysate.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for assessing inflammasome activation and the logical relationship of using this compound as a measurement tool.

Caption: Experimental workflow for inflammasome activation studies.

Caption: this compound as a tool to measure caspase-1 activity.

Conclusion

This compound is a valuable tool for researchers studying inflammation. Its specificity for caspase-1 allows for the direct quantification of a key event in the inflammasome signaling pathway. By integrating the use of this compound with other assays that measure downstream events such as cytokine release and pyroptosis, a comprehensive understanding of the inflammatory response in cellular models can be achieved. This guide provides the foundational knowledge and protocols to effectively utilize this compound in the investigation of inflammatory diseases and the development of novel anti-inflammatory therapeutics.

References

- 1. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. invivogen.com [invivogen.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorometric Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of fluorometric enzyme assays, detailing the core principles, experimental protocols, data interpretation, and applications in research and drug development.

Introduction to Fluorometric Enzyme Assays

Fluorometric enzyme assays are a highly sensitive and widely used method for measuring enzyme activity.[1] These assays rely on the use of substrates that, upon enzymatic modification, produce a fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity, allowing for precise quantification.[2] The high sensitivity of fluorescence-based methods makes them particularly valuable for analyzing small sample volumes and detecting low levels of enzymatic activity.[3][4]

The underlying principle of these assays is the phenomenon of fluorescence, where a molecule (fluorophore) absorbs light at a specific wavelength and then emits light at a longer wavelength.[1][3] In a typical assay, a non-fluorescent or weakly fluorescent substrate is converted by an enzyme into a highly fluorescent product.[4] The change in fluorescence intensity over time is monitored using a fluorometer or a microplate reader.[5][6]

Advantages of Fluorometric Assays:

-

High Sensitivity: Generally more sensitive than spectrophotometric assays, allowing for the use of lower enzyme and substrate concentrations.[1][3][4]

-

Continuous Monitoring: Enables real-time measurement of enzyme kinetics.[2][4]

-

High-Throughput Screening (HTS): Easily adaptable for use in multi-well plates, making them ideal for screening large numbers of compounds.[4]

-

Wide Range of Applications: Applicable to a diverse array of enzyme classes.[3]

Disadvantages of Fluorometric Assays:

-

Interference: Can be susceptible to interference from fluorescent compounds in the sample and autofluorescence from biological molecules.[1][4]

-

Photobleaching: Fluorescent products can be susceptible to photobleaching (loss of fluorescence) upon prolonged exposure to light.[4]

-

Environmental Sensitivity: Fluorescence can be affected by factors such as pH, temperature, and solvent polarity.[7]

Core Components and Principles

Fluorogenic Substrates

The selection of an appropriate fluorogenic substrate is critical for a successful assay. These substrates are typically composed of an enzyme-specific recognition moiety linked to a fluorophore. Upon enzymatic cleavage, the fluorophore is released, resulting in a significant increase in fluorescence.[8]

Commonly used fluorophores in enzyme assays include:

-

4-Methylumbelliferone (4-MU): A widely used fluorophore that exhibits strong blue fluorescence upon release from its non-fluorescent substrates.

-

7-Amino-4-methylcoumarin (AMC): Another popular blue-fluorescent coumarin derivative.[8]

-

Fluorescein: A highly fluorescent molecule often used in the form of fluorescein di-β-D-galactopyranoside (FDG) for β-galactosidase assays.[9]

-

Resorufin: A red-fluorescent dye with a high extinction coefficient and quantum yield.[8]

-

7-amino-4-trifluoromethylcoumarin (AFC): A fluorophore with spectral properties that help to minimize interference from the autofluorescence of biological samples.[10]

Instrumentation

Fluorometric assays are typically performed using one of two main types of instruments:

-

Fluorometers (or Spectrofluorometers): These instruments measure fluorescence from a single sample cuvette and offer high sensitivity and flexibility in wavelength selection.[5][6]

-

Microplate Readers: These are high-throughput instruments capable of measuring fluorescence from 96-, 384-, or even 1536-well plates, making them ideal for HTS applications.[6]

Both types of instruments consist of a light source (e.g., xenon flash lamp), an excitation monochromator or filter to select the desired excitation wavelength, a sample holder, an emission monochromator or filter to select the emission wavelength, and a detector (typically a photomultiplier tube, PMT) to quantify the emitted light.[6]

Data Presentation: Quantitative Analysis

The data generated from fluorometric enzyme assays can be used to determine key enzymatic parameters. The following tables provide examples of quantitative data that can be obtained.

Comparison of Fluorogenic Substrates for β-Galactosidase

The choice of substrate can significantly impact assay performance. This table compares the performance of different fluorogenic substrates for β-galactosidase.

| Substrate | Excitation (nm) | Emission (nm) | Signal-to-Background Ratio | Notes |

| 4-Methylumbelliferyl β-D-galactoside (MUG) | 360 | 460 | Good | A commonly used and cost-effective substrate.[9] |

| Fluorescein di-β-D-galactopyranoside (FDG) | 490 | 515 | Very High | Offers 100 to 1000-fold higher sensitivity than colorimetric assays. |

| 9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) β-d-galactopyranoside (DDAOG) | ~645 | ~660 | ~12-fold higher than ONPG (a colorimetric substrate) | Produces a far-red shifted fluorescent signal, reducing interference from autofluorescence.[3] |

| 4-Trifluoromethylumbelliferyl β-D-galactopyranoside (TFMUG) | 385 | 502 | High | Highly water-soluble with long-wavelength emission. |

Enzyme Kinetics: Determination of Km and Vmax

Fluorometric assays are well-suited for determining Michaelis-Menten kinetic parameters. The following data is for Matrix Metalloproteinase-12 (MMP-12) using a fluorogenic substrate.

| Substrate Concentration (µM) | Initial Velocity (RFU/s) |

| 2 | 2.5 |

| 5 | 5.8 |

| 10 | 10.5 |

| 20 | 18.2 |

| 40 | 29.6 |

| 80 | 42.1 |

| 120 | 50.0 |

| 200 | 56.7 |

From this data, the following kinetic constants were determined:

Inhibitor Potency: IC50 Determination

These assays are widely used in drug discovery to determine the potency of enzyme inhibitors. The table below shows data for the determination of the IC50 value of the caspase-3 inhibitor Ac-DEVD-CHO.

| Inhibitor Concentration (pM) | % Inhibition |

| 10 | 8 |

| 30 | 22 |

| 100 | 45 |

| 140 | 50 |

| 300 | 78 |

| 1000 | 95 |

| 3000 | 98 |

The calculated IC50 for Ac-DEVD-CHO from this data is 140 pM .